molecular formula C24H18F4N2O2 B7719648 1-(4-fluorobenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline

1-(4-fluorobenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B7719648
M. Wt: 442.4 g/mol
InChI Key: NAFIHYZIPPVHBM-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a type of heterocyclic compound. This core is substituted with a 4-fluorobenzoyl group and a piperidine-1-carbonyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring, and the introduction of the 4-fluorobenzoyl and piperidine-1-carbonyl groups. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 4-fluorobenzoyl and piperidine-1-carbonyl groups would likely have a significant impact on the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the tetrahydroquinoline ring and the 4-fluorobenzoyl and piperidine-1-carbonyl substituents. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom in the 4-fluorobenzoyl group could potentially affect the compound’s polarity, boiling point, and other properties .

Future Directions

The study of complex organic molecules like “1-(4-fluorobenzoyl)-6-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinoline” is a vibrant field of research. Future work could involve exploring its synthesis, properties, and potential applications in more detail .

properties

IUPAC Name

1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2/c25-19-8-3-15(4-9-19)23(32)30-13-1-2-16-14-17(5-12-21(16)30)22(31)29-20-10-6-18(7-11-20)24(26,27)28/h3-12,14H,1-2,13H2,(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFIHYZIPPVHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N(C1)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide

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